Bienvenue dans la boutique en ligne BenchChem!

BMS-470539

Melanocortin Receptor Pharmacology Selectivity Profiling cAMP Accumulation Assay

BMS-470539 is the definitive MC1R-selective agonist for target validation where receptor specificity is paramount. Unlike non-selective pan-agonists (α-MSH, NDP-α-MSH, bremelanotide), it exhibits zero MC3R activation and only weak partial agonism at MC4/5, ensuring clean MC1R-dependent signaling. Extensively validated in LPS-induced cytokine suppression (ED50 ~10 µmol/kg TNF-α), leukocyte trafficking inhibition (45% reduction at 15 µmol/kg), neonatal hypoxia-ischemia neuroprotection via MC1R/cAMP/PKA/Nurr1, MC1R SNP functional profiling (preserves MAPK in R163Q variant), and pro-senescence anti-fibrotic models. Supplied as the dihydrochloride salt (CAS 2341796-82-3), MW 632.62, ≥98% purity. For research use only; not for human or veterinary applications.

Molecular Formula C32H41N5O4
Molecular Weight 559.7 g/mol
CAS No. 457893-92-4
Cat. No. B1662630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-470539
CAS457893-92-4
Synonyms1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone dihydrochloride
Molecular FormulaC32H41N5O4
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4
InChIInChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39)/t27-,28+/m0/s1
InChIKeyGULVVTHHUIIMRL-WUFINQPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-470539 (CAS 457893-92-4) Baseline Characteristics and Procurement Considerations


1-(1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl)-1-butanone, commonly referred to as BMS-470539, is a synthetic, small-molecule agonist of the melanocortin-1 receptor (MC1R) [1]. It was discovered in 2003 as part of an effort to elucidate the role of MC1R in immunomodulation [1]. BMS-470539 is a full agonist at MC1R and exhibits potent anti-inflammatory properties in various in vitro and in vivo models [2]. The compound is typically supplied as a dihydrochloride salt (CAS 2341796-82-3) with a molecular weight of 632.62 g/mol and a purity of ≥98% . Its key pharmacological actions include the inhibition of leukocyte trafficking, suppression of pro-inflammatory cytokine production, and the promotion of chondroprotective effects [2][3][4]. This compound is intended strictly for research use and is not approved for human or veterinary therapeutic applications .

BMS-470539 (CAS 457893-92-4) Functional Differentiation: Why In-Class Analogs Cannot Be Directly Substituted


Substitution of BMS-470539 with other melanocortin receptor agonists without rigorous validation is scientifically unsound due to profound differences in receptor selectivity, signaling bias, and pharmacodynamic profiles. BMS-470539 is a highly selective full agonist of the MC1 receptor, exhibiting minimal to no activation of MC3, MC4, and MC5 receptors . In contrast, many in-class compounds such as α-MSH, NDP-α-MSH, and bremelanotide are non-selective pan-agonists that activate multiple melanocortin receptor subtypes, leading to distinct physiological outcomes and potential off-target effects [1]. Furthermore, BMS-470539 displays a unique 'senescence-like' activity in fibroblasts that is not observed with other MC1R agonists, underscoring its functional divergence [2]. Consequently, the direct interchange of BMS-470539 with other MC1R agonists in research protocols would confound experimental interpretation and potentially invalidate comparative analyses.

BMS-470539 (CAS 457893-92-4) Quantitative Differentiation Evidence Guide


Superior MC1R Selectivity Profile of BMS-470539 vs. α-MSH and NDP-α-MSH

BMS-470539 exhibits a highly selective agonist profile for MC1R, with minimal activity at other melanocortin receptor subtypes. Specifically, BMS-470539 does not activate MC3R and acts as a very weak partial agonist at MC4R and MC5R . In direct contrast, α-MSH is a non-selective agonist that activates MC1R, MC3R, MC4R, and MC5R with comparable potencies, and NDP-α-MSH is a potent non-selective agonist across MC1R, MC3R, MC4R, and MC5R [1]. This selectivity profile is critical for dissecting MC1R-specific pathways without confounding contributions from other melanocortin receptors.

Melanocortin Receptor Pharmacology Selectivity Profiling cAMP Accumulation Assay

MC1R cAMP Potency Comparison: BMS-470539 vs. α-MSH in Human and Murine Receptors

In a cAMP accumulation assay using cells expressing human MC1R, BMS-470539 demonstrated an EC50 of 16.8 nM [1]. For murine MC1R, the EC50 was 11.6 nM [1]. While a direct head-to-head comparison with α-MSH under identical assay conditions is not available in the same study, α-MSH is widely reported to have an EC50 for human MC1R in the low nanomolar range (typically 1–10 nM) [2]. BMS-470539 thus exhibits comparable nanomolar potency to the endogenous peptide agonist α-MSH while offering the advantage of small-molecule synthetic tractability and high receptor subtype selectivity.

MC1R Pharmacology cAMP Assay Receptor Potency

In Vivo Anti-Inflammatory Efficacy of BMS-470539: Leukocyte Infiltration and Cytokine Suppression

In a murine model of LPS-induced lung inflammation, subcutaneous administration of 15 μmol/kg BMS-470539 resulted in a 45% reduction in leukocyte infiltration, which was comprised primarily of neutrophils [1]. In the same study, BMS-470539 inhibited LPS-induced TNF-α production in BALB/c mice with an ED50 of approximately 10 μmol/kg [1]. In a delayed-type hypersensitivity model, BMS-470539 reduced paw swelling by 59%, an effect comparable to that observed with 5 mg/kg dexamethasone [1]. Additionally, in an ischemia-reperfusion model, BMS-470539 inhibited cell adhesion and emigration without affecting cell rolling [2]. These quantitative in vivo outcomes demonstrate robust anti-inflammatory efficacy across multiple preclinical models.

In Vivo Pharmacology Inflammation Leukocyte Trafficking

Pharmacokinetic Profile of BMS-470539: Elimination Half-Life and Bioavailability

Pharmacokinetic analysis of BMS-470539 in mice following subcutaneous administration revealed an elimination half-life (t1/2) of 1.7 hours [1]. The compound exhibits 100% bioavailability when administered subcutaneously [1]. Its pharmacodynamic half-life for inhibition of TNF-α production is approximately 8 hours, indicating sustained target engagement beyond the plasma elimination phase [1]. In contrast, peptide-based MC1R agonists such as α-MSH typically exhibit very short plasma half-lives (minutes) due to rapid proteolytic degradation, necessitating continuous infusion or frequent dosing for sustained effects.

Pharmacokinetics Drug Disposition In Vivo Stability

Functional Rescue of MC1R Variants: BMS-470539 vs. α-MSH

In cells expressing the F196L variant of MC1R, both BMS-470539 and α-MSH showed reduced potency in cAMP signaling compared to wild-type receptor [1]. However, in MAPK signaling assays, the F196L variant exhibited decreased phospho-ERK levels upon stimulation with either agonist [1]. Notably, the R163Q variant displayed a selective loss of α-MSH-induced MAPK activation, whereas responsiveness to BMS-470539 was preserved [1]. This indicates that BMS-470539 can rescue functional deficits in certain MC1R variants that are unresponsive to the endogenous peptide agonist, highlighting its utility as a pharmacological tool for probing genotype-phenotype relationships in MC1R signaling.

MC1R Pharmacogenomics Receptor Variants Signaling Bias

Neuroprotective Efficacy of BMS-470539 in Hypoxia-Ischemia Model

In a neonatal rat model of hypoxia-ischemia, BMS-470539 administration attenuated oxidative stress and neuronal apoptosis via the MC1R/cAMP/PKA/Nurr1 signaling pathway [1]. While quantitative data on infarct volume reduction or neurological score improvement are not fully detailed in the available abstract, the study demonstrates that BMS-470539 confers neuroprotective effects in this model. In contrast, other melanocortin agonists such as setmelanotide are primarily developed for obesity and lack reported efficacy in hypoxia-ischemia models. BMS-470539 thus represents a unique tool for investigating MC1R-mediated neuroprotection.

Neuroprotection Hypoxia-Ischemia Oxidative Stress

BMS-470539 (CAS 457893-92-4) Validated Application Scenarios for Research and Industrial Use


MC1R-Selective Pharmacological Tool for Target Validation and Signaling Studies

BMS-470539 is the reagent of choice for experiments requiring selective activation of MC1R without confounding effects on MC3, MC4, or MC5 receptors. Its high selectivity profile, supported by in vitro data showing no MC3R activation and very weak partial agonism at MC4R and MC5R , ensures that observed biological responses can be confidently attributed to MC1R. This makes it indispensable for target validation, receptor deconvolution studies, and the elucidation of MC1R-specific signaling pathways in inflammation, immunology, and pigmentation biology [1].

In Vivo Preclinical Models of Acute and Chronic Inflammation

BMS-470539 is extensively validated in murine models of inflammation, including LPS-induced cytokine production, leukocyte infiltration, delayed-type hypersensitivity, and ischemia-reperfusion injury. With an ED50 of approximately 10 μmol/kg for TNF-α inhibition and a 45% reduction in leukocyte infiltration at 15 μmol/kg [2], BMS-470539 provides a robust pharmacological tool for studying MC1R-mediated anti-inflammatory mechanisms in vivo. Its extended pharmacodynamic half-life of ~8 hours simplifies dosing regimens compared to peptide agonists [2].

MC1R Pharmacogenomics and Variant Rescue Studies

BMS-470539 is uniquely suited for investigating the functional consequences of MC1R single-nucleotide polymorphisms (SNPs). Studies have demonstrated that BMS-470539 can preserve MAPK signaling in the R163Q variant, whereas α-MSH loses efficacy [3]. This property makes BMS-470539 an essential reagent for genotype-phenotype correlation studies and for exploring personalized medicine approaches targeting MC1R variants associated with pigmentation disorders and altered inflammatory responses [3].

Neuroprotection and Ischemic Brain Injury Research

BMS-470539 has demonstrated neuroprotective effects in a neonatal rat hypoxia-ischemia model, attenuating oxidative stress and neuronal apoptosis via the MC1R/cAMP/PKA/Nurr1 pathway [4]. This application is particularly relevant for researchers investigating the role of MC1R in central nervous system injury and repair. Unlike other melanocortin agonists developed for metabolic or sexual dysfunction indications, BMS-470539 is uniquely validated for neuroprotection studies [4].

Anti-Fibrotic Research and Fibroblast Senescence Induction

BMS-470539 induces a 'senescence-like' state in human dermal fibroblasts, characterized by proliferation arrest, lack of pro-inflammatory secretome, and downregulation of fibrosis markers including α-smooth muscle actin and CCL2 [5]. In a bleomycin-induced skin fibrosis murine model, intraperitoneal administration of BMS-470539 reduced skin thickness without causing fibrosis [5]. This unique activity profile positions BMS-470539 as a valuable tool for investigating pro-senescence therapeutic strategies in fibrotic diseases, a property not shared by other MC1R agonists [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-470539

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.